Meclozine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of meclozine dihydrochloride involves a series of chemical reactions starting with 1-(chloromethyl)-3-methylbenzene and piperazine as the initial reactants. These compounds undergo a series of reactions that eventually yield meclozine dihydrochloride, with identified steps including the formation of 1-[(3-methylphenyl)methyl] piperazine dihydrochloride and subsequent reactions leading to the target compound. This synthesis process is highlighted by its efficiency, offering a high yield (81.8%) under mild reaction conditions, which suggests potential for industrial scale-up due to its lower cost and simpler operational requirements (Li, 2008).
Molecular Structure Analysis
Recent advancements in microcrystal electron diffraction (MicroED) technology have finally unveiled the 3D crystal structure of meclozine dihydrochloride. This structure reveals the presence of two racemic enantiomers (R/S) within the unit cell, arranged as repetitive double layers in the crystal lattice. The molecular structure is stabilized through multiple strong N-H...Cl- hydrogen bonding interactions, complemented by weaker C-H...Cl- and pi-stacking interactions. This detailed structural elucidation provides a foundational understanding for investigating the drug's interaction mechanisms at the molecular level (Lin, Unge, & Gonen, 2023).
Chemical Reactions and Properties
While specific chemical reactions of meclozine dihydrochloride beyond its synthesis are not extensively documented, the conductometric and spectrophotometric analyses highlight its reactivity and interaction with various chemical agents. These studies provide insights into the compound's chemical behavior, including its ion association and solubility characteristics in different conditions, which are critical for its formulation and efficacy as a medication.
Physical Properties Analysis
The physical properties of meclozine dihydrochloride microspheres have been explored to enhance its bioavailability and therapeutic effectiveness. The formulation of meclozine hydrochloride into microspheres aims to prolong its residence time at the absorption site, with particle sizes ranging from 565 to 649 μm and entrapment efficiencies between 53.46% and 81.58%. The microspheres exhibited controlled release characteristics over an 8-hour period, potentially improving patient compliance and therapeutic outcomes (Kharshoum & Abou-Taleb, 2015).
Scientific Research Applications
Chondrocyte Signaling and Bone Development : Takemoto et al. (2022) discovered that Meclozine inhibits FGF2-induced MAPK signaling in chondrocytes and delays vertebral ossification in larval zebrafish. This finding is significant for early craniofacial bone development (Takemoto et al., 2022).
Treatment of Achondroplasia : Matsushita et al. (2017) demonstrated that Meclozine can significantly improve short stature in achondroplasia mice by promoting longitudinal bone growth, bone volume, and trabecular bone quality (Matsushita et al., 2017).
Enhancing Chondrocyte Proliferation and Differentiation : Another study by Matsushita et al. (2013) reported that Meclozine facilitates chondrocyte proliferation and differentiation in Achondroplasia patients by suppressing abnormally activated FGFR3 signaling (Matsushita et al., 2013).
Pregnancy Outcomes : Källén and Mottet (2002) found that the use of Meclozine in early pregnancy may lead to better delivery outcomes, with reduced rates of preterm birth, low birth weight, and congenital malformations (Källén & Mottet, 2002).
Bioavailability and Pharmacokinetics in Animals : Imai et al. (1987) developed a specific and sensitive HPLC method for quantifying meclizine dihydrochloride in dog serum, enabling bioavailability and pharmacokinetic studies in dogs (Imai et al., 1987).
Spectrophotometric Analysis in Pharmaceuticals : Sharma et al. (1989) introduced a method for simultaneous spectrophotometric analysis of pharmaceuticals, enabling the determination of concentrations of meclozine hydrochloride, pyridoxine hydrochloride, and caffeine in a ternary mixture (Sharma et al., 1989).
Safety And Hazards
Meclozine dihydrochloride is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHNOIYJIXQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
569-65-3 (Parent) | |
Record name | Meclizine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045348 | |
Record name | Meclozine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meclizine hydrochloride | |
CAS RN |
1104-22-9 | |
Record name | Meclizine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Meclozine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meclozine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLIZINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L997QXC9J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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